molecular formula C7H17Cl2N3O B1521282 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1171462-77-3

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B1521282
CAS No.: 1171462-77-3
M. Wt: 230.13 g/mol
InChI Key: VITWUKQLHRESKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction involving amino acids, amines, paraformaldehyde, and isocyanides . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological activity.

Properties

IUPAC Name

3-amino-1-piperazin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITWUKQLHRESKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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